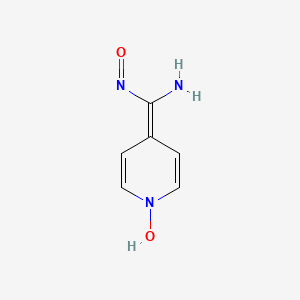
(1-hydroxypyridin-4-ylidene)-nitrosomethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(1-hydroxypyridin-4-ylidene)-nitrosomethanamine” is known as Pyridine-4-carboxamidoxime N-oxide. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as solvents and reagents in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Pyridine-4-carboxamidoxime N-oxide can be synthesized through the following steps:
Starting Material: Pyridine-4-carboxylic acid.
Conversion to Amidoxime: The carboxylic acid group is converted to an amidoxime group using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Oxidation: The amidoxime is then oxidized to the N-oxide form using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of Pyridine-4-carboxamidoxime N-oxide typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Pyridine-4-carboxamidoxime N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amidoxime or further to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Parent amidoxime, amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Pyridine-4-carboxamidoxime N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other pyridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Pyridine-4-carboxamidoxime N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pyridine-4-carboxamide: Lacks the N-oxide group, resulting in different chemical and biological properties.
Pyridine-4-carboxylic acid: The parent compound, which can be converted to the amidoxime and N-oxide derivatives.
Pyridine-4-carboxamidoxime: The precursor to the N-oxide form.
Uniqueness
Pyridine-4-carboxamidoxime N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(1-hydroxypyridin-4-ylidene)-nitrosomethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-1-3-9(11)4-2-5/h1-4,11H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPGYCQXSLMOIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=C(N)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=CC1=C(N)N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














